molecular formula C14H18N2O3S B2446145 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851863-49-5

2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2446145
CAS No.: 851863-49-5
M. Wt: 294.37
InChI Key: IVOOGRQSFMXZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound characterized by the presence of a dimethoxyphenyl group, a methylthio group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The methylthio group can undergo redox reactions, modulating cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, methylthio group, and ethanone moiety allows for diverse interactions with biological targets and chemical reagents .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-11-5-4-10(8-12(11)19-2)9-13(17)16-7-6-15-14(16)20-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOOGRQSFMXZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.